Triethyl(silane-d)
Overview
Description
Triethyl(silane-d) is not directly mentioned in the provided papers, but the synthesis and properties of various organosilicon compounds, which are closely related to triethyl(silane-d), are discussed. These compounds typically consist of silicon atoms bonded to organic groups and are of interest due to their potential applications in materials science, organic synthesis, and coordination chemistry.
Synthesis Analysis
The synthesis of organosilicon compounds can involve several strategies, including hydrolysis and polycondensation, as seen with trialkoxy(alkyl)silanes , and the use of reagents in cross-coupling reactions, such as the synthesis of (E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane for the production of β-trifluoromethylstyrene derivatives . Additionally, the synthesis of tris(mercaptomethyl)silane from tris(chloromethyl)silane and the generation of bis(triisopropylsilyl)silylene from tris(triisopropylsilyl)silane are examples of the diverse synthetic routes available for organosilicon compounds.
Molecular Structure Analysis
The molecular structures of organosilicon compounds are characterized using techniques such as X-ray crystallography and NMR spectroscopy. For instance, tris[2-(dimethylamino)phenyl]silane was characterized by X-ray crystallography, revealing the encapsulation of the hydrogen atom bonded to silicon . Similarly, the unusual nearly coplanar structure of tris(triisopropylsilyl)silane was determined by X-ray and neutron diffraction . The crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane was also elucidated, providing insights into its potential as a ligand for transition-metal coordination chemistry .
Chemical Reactions Analysis
Organosilicon compounds participate in a variety of chemical reactions. For example, tris(trimethylsilyl)silane undergoes autoxidation with molecular oxygen to form a specific product . The reaction of dichloromethyl-tris(trimethylsilyl)silane with organolithium reagents involves a series of isomerization and addition reactions, leading to the formation of bis(trimethylsilyl)methyl-disilanes . These reactions highlight the reactivity and versatility of organosilicon compounds in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of organosilicon compounds are influenced by their molecular structure and the nature of their substituents. For instance, the platy morphology of the hydrolyzed and polycondensed trialkoxy(alkyl)silanes and the thermal stability of a kinetically stabilized silanethione are notable properties. The compounds' reactivity towards oxygen and their behavior in cross-coupling reactions also reflect their chemical properties.
Scientific Research Applications
Radical-Based Reducing Agent : Tris(trimethylsily1)silane, a compound closely related to Triethyl(silane-d), has been identified as an effective reducing agent for various organic compounds. It functions as a mediator in forming intermolecular carbon-carbon bonds via radicals, allowing a variety of organic substrates to be used as alkyl radical precursors (Ballestri et al., 1991).
Synthetic Chemistry Applications : Tris(trimethylsilyl)silane (TTMSS) has found widespread applications in organic chemistry over the past 30 years. It has been used in functional group insertion, transformations, preparation of complex molecules, natural products, polymers, surfaces, and new materials (Chatgilialoglu et al., 2018).
Hydrosilylation and Radical Reactions : Recent applications of tris(trimethylsilyl)silane in radical reductions and hydrosilylation show its ability to carry out reactions under mild conditions with high yields and excellent chemo-, regio-, and stereoselectivity (Chatgilialoglu & Lalevée, 2012).
Inorganic-Organic Layered Materials : Triethoxy(alkyl)silanes, similar in structure to Triethyl(silane-d), have been used to form highly-organized inorganic-organic layered materials, demonstrating their potential in material science applications (Shimojima et al., 1997).
Cross-Coupling in Organic Synthesis : Aryl(triethyl)silanes, closely related to Triethyl(silane-d), undergo cross-coupling with iodoarenes, facilitated by catalytic amounts of copper(II) compounds. This transformation allows coupling of aromatic hydrocarbons with iodoarenes via triethylsilylation, highlighting its utility in organic synthesis (Komiyama et al., 2016).
Safety And Hazards
Triethyl(silane-d) is classified as Acute Tox. 4 Dermal - Acute Tox. 4 Inhalation - Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 . It is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation . Proper precautions should be taken to vent possible hydrogen buildup when opening vessels in which triethylsilane is stored .
Future Directions
Triethyl(silane-d) is a stable isotope with 97 atom % D and is available for shipping . It has a wide range of applications in organic chemistry thanks to its simple but potent chemical formula, C6H16Si . Unique properties make this compound stand out . It’s frequently used as a reducing agent in organic chemistry . Its reactive Si-H bond transfers hydrogen to other molecules, enabling reduction reactions . This property is useful for selective reduction in complex organic compound synthesis .
properties
IUPAC Name |
deuterio(triethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16Si/c1-4-7(5-2)6-3/h7H,4-6H2,1-3H3/i7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRLNPVMDITEJU-WHRKIXHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[SiH](CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][Si](CC)(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450711 | |
Record name | Triethyl(silane-d) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triethyl(silane-d) | |
CAS RN |
1631-33-0 | |
Record name | Triethylsilane-d | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1631-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triethyl(silane-d) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1631-33-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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